molecular formula C21H14N4O6 B1384711 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone CAS No. 1795373-54-4

4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone

Cat. No.: B1384711
CAS No.: 1795373-54-4
M. Wt: 418.4 g/mol
InChI Key: TXARGULUZPGWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone is a biisoindoline derivative featuring a fused tetracyclic core with two isoindoline-1,3-dione moieties. The compound is distinguished by a 4-amino substituent on one isoindoline ring and a 2,6-dioxopiperidin-3-yl group on the adjacent isoindoline unit. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. Synthetically, it has been prepared via imidazole-mediated reactions with yields of 85–92% under optimized conditions .

Properties

IUPAC Name

4-amino-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O6/c22-11-5-1-3-9-15(11)20(30)24(18(9)28)12-6-2-4-10-16(12)21(31)25(19(10)29)13-7-8-14(26)23-17(13)27/h1-6,13H,7-8,22H2,(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXARGULUZPGWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone (CAS: 1795373-54-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure features a biisoindoline core with a piperidine moiety, which is known to influence its biological interactions. The molecular formula is C15H13N3O8C_{15}H_{13}N_3O_8, and it exhibits properties typical of heterocyclic compounds that can interact with various biological targets.

Mechanisms of Biological Activity

Research indicates that 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism and immune modulation. In vitro assays have shown that certain derivatives of this compound demonstrate IC50 values comparable to established inhibitors .
  • Targeting Cancer Pathways : The compound has been investigated for its potential to disrupt oncogenic signaling pathways. For instance, it has been linked to the degradation of cyclin-dependent kinase 9 (CDK9), which is crucial for the regulation of MYC oncogene expression . This activity may lead to reduced proliferation in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • IDO1 Inhibition Study : A study focused on the synthesis of derivatives from a related compound demonstrated that some derivatives exhibited significant inhibitory effects on IDO1 activity. For example, derivative 5b showed an IC50 value of 4.1 µM .
CompoundIDO1 IC50 (µM)
5a>100
5b4.1 ± 0.9
5c31.62 ± 1.6
6a>100
  • CDK9 Degradation : Another research highlighted the effects of targeted degradation on CDK9 using this compound. The results indicated a significant reduction in MYC protein levels and other associated proteins involved in cell cycle regulation .

Therapeutic Implications

The biological activities exhibited by 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone suggest potential therapeutic applications in oncology and immunology:

  • Cancer Treatment : Due to its ability to inhibit key enzymes involved in tumor progression and immune evasion, this compound could serve as a lead structure for developing new anticancer therapies.
  • Immunomodulation : By targeting IDO1, the compound may enhance anti-tumor immunity by preventing the local depletion of tryptophan in the tumor microenvironment.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
The compound has been studied for its potential as an anticancer agent. It is structurally related to thalidomide and its derivatives, which have shown efficacy in treating multiple myeloma and other cancers. The mechanism involves the modulation of the immune system and inhibition of tumor growth through anti-angiogenic effects.

Case Study: Pomalidomide
Pomalidomide, a derivative of thalidomide, has been used in clinical settings for treating relapsed multiple myeloma. Research indicates that compounds similar to 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone can enhance the efficacy of pomalidomide by acting on the cereblon E3 ligase complex to promote targeted protein degradation of oncogenic factors .

Protein Degradation Technologies

2.1 PROTACs (Proteolysis Targeting Chimeras)
The compound serves as a building block for PROTACs, which are innovative molecules designed to induce targeted degradation of specific proteins within cells. This technology has gained traction in drug discovery for its ability to selectively eliminate disease-causing proteins that are otherwise difficult to target with conventional inhibitors.

Applications:

  • Targeted Therapy : PROTACs utilizing this compound can be designed to degrade proteins implicated in cancer and other diseases.
  • Research Tool : They are also valuable in basic research for studying protein function by selectively removing specific proteins from cellular systems.

Case Study: Development of PROTACs
Recent studies have demonstrated that PROTACs incorporating 4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone can effectively degrade transcription factors involved in oncogenesis. For instance, the targeted degradation of LEF1 and ERG has shown promising results in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The biisoindoline tetraone core is shared among several derivatives, but substituents and linker groups critically influence their properties. Below is a comparative analysis:

Table 1: Comparative Overview of Biisoindoline Derivatives
Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
Target Compound [2,4'-biisoindoline]-1,1',3,3'-tetraone 4-amino, 2'-(2,6-dioxopiperidin-3-yl) High thermal stability; potential drug lead
DI-N1 (2,2'-di(pyridin-4-yl)-[5,5'-biisoindoline]-1,1'-tetraone) [5,5'-biisoindoline]-1,1'-tetraone 2,2'-di(pyridin-4-yl) High melting point (>300°C); UV-Vis absorption for dye-sensitized solar cells
L1 (2,2'-bis(pyridin-3-ylmethyl)-[5,5'-biisoindoline]-1,1',3,3'-tetraone) [5,5'-biisoindoline]-1,1',3,3'-tetraone 2,2'-bis(pyridin-3-ylmethyl) Coordination with Zn in MOFs; gas sorption applications
BPDA ([5,5'-biisobenzofuran]-1,1',3,3'-tetraone) [5,5'-biisobenzofuran]-1,1',3,3'-tetraone Biphenyl linker (non-conjugated) Thermal stability (Td >450°C); ionenes for phase-change materials
4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione Mono-isoindoline-1,3-dione 4-amino, 2-(2,6-dioxopiperidin-3-yl) Pharmaceutical intermediate (e.g., apremilast derivatives)

Electronic and Thermal Properties

  • UV-Vis Absorption: DI-N1 and DI-N2 (pyridinyl-substituted biisoindolines) exhibit strong UV absorption (λmax ~350–400 nm), modulated by electron-withdrawing substituents. DFT studies (MN12-SX functional) show deviations <15 nm from experimental data . The target compound’s amino and dioxopiperidinyl groups may enhance charge transfer, but experimental data are pending.
  • Thermal Stability : BPDA-based ionenes degrade above 450°C due to biphenyl rigidity , while the target compound’s piperidinyl moiety may reduce thermal resilience compared to aromatic substituents.

Preparation Methods

Cyclization Using 1,1'-Carbonyldiimidazole (CDI)

  • Starting Materials :

    • N-(3-aminophthaloyl)-glutamine compound (Formula II) or its salt
    • N-(3-aminophthaloyl)-isoglutamine compound (Formula IIA) or its salt
  • Cyclizing Agent : 1,1'-Carbonyldiimidazole (CDI)

  • Solvents :

    • Acetonitrile (preferred)
    • N-Methylpyrrolidone (NMP)
    • Tetrahydrofuran (THF)
  • Reaction Conditions :

    • Temperature range: room temperature to reflux (~80°C) up to 150°C depending on solvent and scale
    • Reaction time: 30 minutes to 24 hours
    • Typical reflux in acetonitrile for ~3 hours is efficient
  • Molar Ratios :

    • Compound (II or IIA) to CDI ratio ranges from about 2:1 to 1:2
    • More specifically, ratios between 1:1 and 1:1.5 or 1:1.2 are commonly used for optimal yield
  • Process Summary :
    The cyclization proceeds via activation of the carboxyl group by CDI, facilitating intramolecular nucleophilic attack by the amino group, thereby forming the isoindoline-1,3-dione ring system with the 2,6-dioxopiperidin-3-yl substituent.

Alternative Cyclization Conditions

  • Acid/Base Catalysis :
    Some processes incorporate acid or base catalysts or their combinations to improve reaction rates or selectivity. For example, triethylamine (base) combined with acetic acid (acid) in molar ratios from 1:10 to 1:1 can be used to modulate reaction environment.

  • Solvates and Polymorphic Forms :
    The product can be isolated as various solvates, including hydrates, or polymorphic forms, which can influence purity and crystallinity.

Post-Cyclization Modifications

  • The free amine form of the product can be converted into pharmaceutically acceptable salts, such as hydrochloride salts, by reaction with acids like hydrochloric acid, methylsulfonic acid, trifluoroacetic acid, tosic acid, etc.

  • Typical salt formation conditions include temperatures from 0°C to 22°C with equimolar acid to amine ratios.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Material N-(3-aminophthaloyl)-glutamine or isoglutamine derivatives
Cyclizing Agent 1,1'-Carbonyldiimidazole (CDI)
Solvents Acetonitrile (boiling), N-Methylpyrrolidone, Tetrahydrofuran
Temperature Range Room temperature to reflux (~80°C) up to 150°C
Reaction Time 30 minutes to 24 hours; typical reflux for 3 hours
Molar Ratios (Substrate:CDI) 1:1 to 1:1.5 (optimal range)
Catalysts/Additives Optional acid/base combinations (e.g., triethylamine/acetic acid)
Product Forms Free amine, hydrochloride salt, other pharmaceutically acceptable salts, solvates/hydrates
Yield and Purity High yields reported under optimized conditions; purity depends on isolation method

Research Findings and Practical Notes

  • The cyclization method using CDI is well-established and considered efficient for producing high-purity 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.

  • Solvent choice impacts reaction kinetics and product isolation; acetonitrile is favored for its ability to dissolve both reactants and CDI and facilitate reflux conditions.

  • The reaction tolerates various substituents on the glutamine moiety, allowing for preparation of substituted analogs by modifying the starting materials.

  • Acid-base conditions can be tuned to optimize cyclization rate and reduce side reactions.

  • The final compound's polymorphic and solvate forms are relevant for pharmaceutical formulation and stability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone?

Methodological Answer:
The compound can be synthesized via a multi-step route involving nucleophilic substitution and cyclization. Key steps include:

  • Acylation reactions to form isoindoline intermediates, as demonstrated in spiro-piperidine synthesis ().
  • Polymorph control during crystallization using solvent-antisolvent systems (e.g., ethanol/water) to isolate thermodynamically stable forms ( ).
  • Purification via column chromatography (polar stationary phase, dichloromethane/methanol gradient) followed by recrystallization.
    Analytical validation : Confirm product identity using GC-MS for molecular ion detection (intensity 0.5–8.0%) and IR spectroscopy for functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .

Advanced: How can polymorphic forms of this compound be systematically characterized, and what impact do they have on bioactivity?

Methodological Answer:
Polymorphs are characterized using:

  • X-ray diffraction (XRD) to determine crystal lattice parameters.
  • Differential scanning calorimetry (DSC) to identify melting points and phase transitions ( ).
  • Dynamic vapor sorption (DVS) to assess hygroscopicity.
    Bioactivity impacts:
  • Compare dissolution rates of polymorphs in simulated biological fluids (e.g., PBS pH 7.4).
  • Perform in vitro assays (e.g., enzyme inhibition) to correlate polymorph stability with efficacy .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺: 259.2600 g/mol) ().
  • ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons (δ 7.2–8.1 ppm) and piperidine/dioxopiperidinyl signals (δ 2.5–4.0 ppm).
  • HPLC purity analysis (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .

Advanced: How should researchers address contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Controlled solubility studies : Test under standardized conditions (25°C, inert atmosphere) using USP buffers (pH 1.2–7.4) and organic solvents (DMF, DMSO).
  • Data normalization : Account for solvent polarity (Hildebrand parameters) and hydrogen-bonding capacity.
  • Statistical analysis : Use ANOVA to identify outliers and validate reproducibility .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation ( ).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First aid : Immediate rinsing with water for skin/eye contact; consult SDS for antidotes (e.g., activated charcoal for ingestion) .

Advanced: What strategies optimize synthetic yield while minimizing byproduct formation?

Methodological Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps ( ).
  • Reaction monitoring : Use inline FTIR or LC-MS to track intermediate formation.
  • Byproduct suppression : Adjust stoichiometry (1.2 eq. of amine nucleophile) and employ scavengers (e.g., molecular sieves for water-sensitive steps) .

Advanced: How does structural modification of the dioxopiperidinyl moiety affect pharmacological properties?

Methodological Answer:

  • SAR studies : Synthesize analogs (e.g., fluorinated or methylated derivatives) and compare:
    • LogP (via shake-flask method) to assess lipophilicity.
    • CYP450 inhibition (human liver microsomes) to evaluate metabolic stability.
  • Computational modeling : Dock modified structures into target proteins (e.g., proteasome) using Schrödinger Suite to predict binding affinity .

Basic: What are the stability-indicating parameters for this compound under accelerated storage conditions?

Methodological Answer:

  • ICH guidelines : Conduct stress testing (40°C/75% RH for 6 months).
  • Degradation markers : Monitor via HPLC for hydrolysis products (e.g., free amine or diketopiperazine).
  • Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular dynamics simulations : Simulate binding to ubiquitin ligase (e.g., CRBN) using AMBER or GROMACS.
  • Free-energy calculations : Apply MM-PBSA to estimate binding energies.
  • Validation : Correlate in silico results with SPR (surface plasmon resonance) binding assays .

Advanced: What experimental designs resolve discrepancies in polymorphic form bioequivalence studies?

Methodological Answer:

  • Bioequivalence testing : Compare AUC₀–24h and Cmax of polymorphs in animal models (e.g., Sprague-Dawley rats).
  • Dissolution-permeation setup : Use a μFLUX system to simultaneously assess dissolution and membrane permeation.
  • Multivariate analysis : Apply PCA (principal component analysis) to isolate variables affecting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone
Reactant of Route 2
Reactant of Route 2
4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.